3-[2,5-dimethyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-1-yl]propanoic acid
Description
Properties
IUPAC Name |
3-[2,5-dimethyl-3-(2-methyl-1,3-thiazol-4-yl)pyrrol-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-8-6-11(12-7-18-10(3)14-12)9(2)15(8)5-4-13(16)17/h6-7H,4-5H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZXHUPGXHWZJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCC(=O)O)C)C2=CSC(=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,5-dimethyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-1-yl]propanoic acid typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrrole ring, followed by the introduction of the thiazole moiety. The final step involves the addition of the propanoic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. Key considerations include the selection of cost-effective raw materials and the optimization of reaction parameters to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-[2,5-dimethyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized derivatives.
Scientific Research Applications
Metabotropic Glutamate Receptor Modulation
Research indicates that compounds similar to 3-[2,5-dimethyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-1-yl]propanoic acid can act as allosteric modulators of metabotropic glutamate receptors (mGluRs). These receptors are implicated in various neurological disorders such as anxiety, depression, and Parkinson's disease. For instance, inhibitors targeting mGluR5 have shown promise in preclinical studies for treating these conditions .
Antineoplastic Properties
The compound's structural characteristics suggest potential antineoplastic activity. Compounds with similar frameworks have been studied for their ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. Notably, the modulation of receptor tyrosine kinases has been linked to reduced tumor cell proliferation .
Anxiolytic and Antidepressant Effects
Preclinical studies have demonstrated that compounds affecting mGluRs can reduce anxiety and depressive behaviors in animal models. The modulation of these receptors may provide a novel therapeutic approach for managing mood disorders .
Neuroprotective Effects
Given the role of mGluRs in neurodegenerative diseases, there is potential for the compound to offer neuroprotective benefits. Research into similar compounds has revealed their ability to mitigate neuroinflammation and promote neuronal survival under stress conditions .
Case Study 1: mGluR5 Inhibitors in Parkinson's Disease
A study highlighted the efficacy of mGluR5 inhibitors in alleviating levodopa-induced dyskinesias in Parkinson's disease models. The findings suggest that compounds like this compound could be further investigated for their therapeutic potential in this context .
Case Study 2: Antitumor Activity
In vitro studies have shown that similar thiazole-containing compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of key survival pathways in cancer cells, indicating a need for further exploration of the compound's structure–activity relationship to optimize its antitumor efficacy .
Summary Table of Applications
Mechanism of Action
The mechanism by which 3-[2,5-dimethyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-1-yl]propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes such as proliferation and apoptosis. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on substituent effects and related compounds from the provided evidence:
Heterocyclic Core Variations
- 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid (CAS RN 368870-05-7): Structural Difference: Replaces the pyrrole ring with an isoxazole, altering electron distribution and hydrogen-bonding capacity. The carboxylic acid group aligns with the target compound’s propanoic acid chain, suggesting shared applications in bioactivity modulation . Physical Data: Molecular weight = 210.21 g/mol, mp 166–167°C .
- (2-Methyl-1,3-thiazol-4-yl)methanol (CAS RN 76632-23-0): Structural Difference: Lacks the pyrrole core and propanoic acid chain, featuring a simpler thiazole-methanol structure. Functional Impact: The hydroxyl group may confer lower acidity compared to the carboxylic acid, reducing ionic interactions in biological systems.
Substituent Effects
- Thiazole vs. Thiophene Derivatives: describes thiophene-based analogs (e.g., compound 7a/7b) with diamino-cyanothiophene or ester substituents. Thiophene’s sulfur atom and planar structure differ from thiazole’s nitrogen-containing ring, which may enhance metabolic stability due to reduced susceptibility to oxidative degradation .
- Propanoic Acid Chain vs. Ester/Cyanide Groups: The target compound’s propanoic acid side chain offers ionization at physiological pH (pKa ~4–5), facilitating interactions with cationic binding pockets. In contrast, ethyl cyanoacetate derivatives (e.g., compound 7b in ) introduce ester and nitrile groups, which may improve cell permeability but limit ionic interactions .
Data Table: Key Properties of Compared Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | C₁₃H₁₆N₂O₂S | 276.35 | Not reported | Pyrrole, thiazole, propanoic acid |
| 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid | C₈H₆N₂O₃S | 210.21 | 166–167 | Isoxazole, carboxylic acid |
| (2-Methyl-1,3-thiazol-4-yl)methanol | C₅H₇NOS | 129.18 | 50 | Thiazole, methanol |
Research Implications and Limitations
- Bioactivity Predictions : The thiazole-pyrrole scaffold is associated with antimicrobial and anti-inflammatory activities in literature, but specific data on the target compound require validation .
- Synthetic Challenges : The multi-step synthesis of such heterocycles (e.g., via 1,4-dioxane-mediated reactions as in ) may limit yield and scalability compared to simpler analogs .
- Knowledge Gaps: No direct pharmacological studies on the target compound were identified; comparisons rely on structural extrapolation.
Biological Activity
3-[2,5-Dimethyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-1-yl]propanoic acid is a compound of growing interest due to its potential biological activities. This article reviews the biological properties of this compound, particularly its antibacterial and anticancer activities, as well as the underlying mechanisms that contribute to these effects.
- Molecular Formula : C13H16N2O2S
- Molecular Weight : 264.34 g/mol
- CAS Number : 929975-25-7
Antibacterial Activity
Research indicates that thiazole-containing compounds exhibit significant antibacterial properties. The compound has been tested against various Gram-positive and Gram-negative bacteria.
| Bacteria Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 7.8 | 15.6 |
| Bacillus cereus | 7.8 | 15.6 |
| Listeria monocytogenes | 7.8 | 15.6 |
| Escherichia coli | 15.6 | 31.25 |
| Pseudomonas aeruginosa | 15.6 | 31.25 |
The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics like oxytetracycline, indicating its potential as a novel antibacterial agent .
Anticancer Activity
The anticancer effects of thiazole derivatives, including this compound, have been extensively studied. In vitro assays reveal promising cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| Human glioblastoma U251 | <10 |
| Human melanoma WM793 | <10 |
| Jurkat T cells | <10 |
The structure-activity relationship (SAR) studies suggest that the presence of specific substituents on the thiazole ring enhances the cytotoxic activity of these compounds .
Antibacterial Mechanism
The antibacterial activity is believed to result from the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. The thiazole moiety plays a crucial role in enhancing membrane permeability, thereby increasing the efficacy of the compound against resistant strains .
Anticancer Mechanism
For anticancer activity, the compound appears to induce apoptosis in cancer cells through various pathways:
- Inhibition of Bcl-2 Protein : The compound has shown to interact with Bcl-2 proteins, which are critical in regulating apoptosis.
- Cell Cycle Arrest : It induces cell cycle arrest at the G1 phase, preventing cancer cells from proliferating .
Case Studies
Recent studies have highlighted the effectiveness of this compound in preclinical models:
- Study on Glioblastoma : The compound was tested on U251 glioblastoma cells, showing a significant reduction in cell viability at concentrations below 10 µM.
- Combination Therapy : When combined with standard chemotherapeutics, it exhibited synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines .
Q & A
Q. What are the recommended synthetic routes for preparing 3-[2,5-dimethyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-1-yl]propanoic acid?
Methodological Answer: The compound can be synthesized via multi-step heterocyclic coupling. A plausible route involves:
Thiazole-pyrrole coupling : React 2-methyl-1,3-thiazole-4-carbaldehyde with 2,5-dimethylpyrrole derivatives under acidic or catalytic conditions to form the core structure .
Propanoic acid linkage : Introduce the propanoic acid moiety using esterification or nucleophilic substitution, followed by hydrolysis. Ethyl ester intermediates (e.g., 3-(1H-pyrrol-1-yl)propanoic acid ethyl ester) are common precursors, which are hydrolyzed to the carboxylic acid .
Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization (methanol, 2-propanol) is recommended .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use and NMR to confirm substitution patterns. For example, thiazole protons typically appear at δ 7.0–8.5 ppm, while pyrrole protons resonate at δ 6.0–7.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H] for CHNOS: 304.108 g/mol) .
- Elemental Analysis : Confirm C, H, N, S content (±0.3% deviation) .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What safety precautions are critical during handling?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (reported irritant properties in structurally similar compounds) .
- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols.
- Storage : Store in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can structural modifications of the thiazole-pyrrole core influence bioactivity?
Methodological Answer:
- Substitution Patterns :
- Thiazole ring : Replace the 2-methyl group with electron-withdrawing groups (e.g., Cl, NO) to enhance electrophilicity. For example, bromination at the thiazole 5-position increases reactivity .
- Pyrrole ring : Introduce aryl groups (e.g., 4-chlorophenyl) to modulate lipophilicity and target binding .
- Propanoic acid chain : Convert the carboxylic acid to amides or esters to improve membrane permeability .
- Bioassay Optimization : Test modified analogs in enzyme inhibition assays (e.g., COX-2) or antimicrobial screens .
Q. How do conflicting spectral data (e.g., NMR shifts) arise, and how can they be resolved?
Methodological Answer:
- Common Causes :
- Resolution Strategies :
Q. What analytical methods are suitable for studying metabolic stability in vitro?
Methodological Answer:
Q. How can researchers optimize reaction yields for scale-up synthesis?
Methodological Answer:
-
Key Parameters :
-
DoE (Design of Experiments) : Use fractional factorial designs to identify critical variables (e.g., catalyst loading × temperature) .
Data Contradiction Analysis
Q. Why do reported melting points vary across studies for similar derivatives?
Methodological Answer:
- Crystallinity Differences : Polymorphic forms (e.g., anhydrous vs. hydrate) exhibit distinct melting points. For example, hydrates may melt 10–20°C lower than anhydrous forms .
- Impurity Effects : Residual solvents (e.g., ethanol) depress melting points. Recrystallize from high-purity solvents (HPLC-grade) .
- Measurement Methods : Capillary vs. DSC (Differential Scanning Calorimetry) may yield discrepancies (±2–5°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
